molecular formula C20H22N4O2 B2873092 N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4-(1H-pyrrol-1-yl)benzamide CAS No. 1705864-05-6

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4-(1H-pyrrol-1-yl)benzamide

Cat. No.: B2873092
CAS No.: 1705864-05-6
M. Wt: 350.422
InChI Key: GXFPSJIJHWCUQP-UHFFFAOYSA-N
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Description

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4-(1H-pyrrol-1-yl)benzamide is a complex organic compound that features a pyrrole ring, a pyrazole ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4-(1H-pyrrol-1-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrole and pyrazole intermediates, followed by their coupling with a benzamide derivative.

    Pyrrole Synthesis: Pyrrole can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Pyrazole Synthesis: Pyrazole can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Coupling Reaction: The pyrrole and pyrazole intermediates are then coupled with a benzamide derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of automated reactors, continuous flow synthesis, and purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4-(1H-pyrrol-1-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: The compound’s unique structure may be utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-pyrrol-1-yl)benzamide: Lacks the pyrazole and tetrahydro-2H-pyran-4-yl groups.

    N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzamide: Lacks the pyrrole group.

Uniqueness

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4-(1H-pyrrol-1-yl)benzamide is unique due to the presence of both pyrrole and pyrazole rings, along with the benzamide group. This combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable molecule for various research applications.

Properties

IUPAC Name

N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-4-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c25-20(17-3-5-19(6-4-17)23-9-1-2-10-23)22-18-13-21-24(15-18)14-16-7-11-26-12-8-16/h1-6,9-10,13,15-16H,7-8,11-12,14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXFPSJIJHWCUQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=C(C=N2)NC(=O)C3=CC=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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